Isogermafurenolide

Cytotoxicity Ovarian Cancer Natural Product

Isogermafurenolide (CAS 20267-89-4) is a naturally occurring elemanolide-type sesquiterpene lactone first isolated from Lindera strychnifolia and subsequently identified in multiple plant sources including Vepris punctata from the Madagascar rainforest, Hedyosmum brasiliense, and Commiphora species (myrrh). This terpenoid (C15H20O2, MW 232.32) features a characteristic α-methylene-γ-lactone pharmacophore fused to an elemane skeleton, distinguishing it structurally from the more prevalent germacranolide and guaianolide scaffolds.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B12376785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsogermafurenolide
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C
InChIInChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3/t12-,13-,15+/m0/s1
InChIKeyIEOHWPUTLCTSCQ-KCQAQPDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isogermafurenolide: Baseline Characteristics and Natural Occurrence for Procurement Reference


Isogermafurenolide (CAS 20267-89-4) is a naturally occurring elemanolide-type sesquiterpene lactone first isolated from Lindera strychnifolia and subsequently identified in multiple plant sources including Vepris punctata from the Madagascar rainforest, Hedyosmum brasiliense, and Commiphora species (myrrh) [1][2]. This terpenoid (C15H20O2, MW 232.32) features a characteristic α-methylene-γ-lactone pharmacophore fused to an elemane skeleton, distinguishing it structurally from the more prevalent germacranolide and guaianolide scaffolds [3]. The compound has been characterized as exhibiting moderate cytotoxic activity against human ovarian cancer A2780 cells (IC50 = 4.5 μg/mL) and inhibitory activity against LSD1/KDM1A (IC50 = 3.97 μM), though direct comparative data for these endpoints remain limited [4]. Derivatives including 15-acetoxy-isogermafurenolide and 15-hydroxy-isogermafurenolide have also been isolated and characterized, providing a small family of structurally related elemanolides with distinct biological profiles [5].

Why Elemanolide Analogs Cannot Be Interchanged with Isogermafurenolide in Research Applications


Generic substitution among sesquiterpene lactones is scientifically unsound due to scaffold-dependent variations in biological activity, physicochemical properties, and target engagement. QSAR studies of 37 sesquiterpene lactones across four skeletal classes (germacranolides, elemanolides, guaianolides, and pseudoguaianolides) demonstrate that cytotoxic activity is not uniform across scaffolds but is governed by distinct 3D molecular descriptors specific to each skeleton type [1]. Within the elemanolide subclass, even minor structural modifications produce divergent activity profiles: isogermafurenolide exhibits cytotoxicity against A2780 cells (IC50 = 4.5 μg/mL) and LSD1 inhibition (IC50 = 3.97 μM), while its derivative 15-acetoxy-isogermafurenolide demonstrates vasorelaxant activity in corpus cavernosum strips (57.9% relaxation at 100 μM) and its 15-hydroxy analog shows reduced vascular activity [2][3]. Notably, both 15-acetoxy- and 15-hydroxy-isogermafurenolide failed to produce significant neuroprotection in an Aβ1-42-induced Alzheimer's mouse model at 1 μg/site, whereas structurally unrelated compounds from the same plant source (podoandin, 13-hydroxy-8,9-dehydroshizukanolide) demonstrated significant cognitive improvement (P<0.05) [4]. These scaffold-specific and substitution-specific activity patterns confirm that isogermafurenolide and its analogs are not functionally interchangeable.

Quantitative Differentiation of Isogermafurenolide from Structural Analogs and In-Class Compounds


Cytotoxic Activity in A2780 Human Ovarian Cancer Cells: Moderate Potency Within Sesquiterpene Lactone Landscape

Isogermafurenolide exhibits moderate cytotoxic activity against A2780 human ovarian cancer cells with an IC50 value of 4.5 μg/mL (approximately 19.4 μM), placing it in the moderate range relative to other sesquiterpene lactones tested in the same cell line [1][2]. For context, highly potent sesquiterpene lactones such as cynaropicrin and aguerin B achieve IC50 values of 1.15 and 1.62 μg/mL respectively against A2780 cells, comparable to doxorubicin (IC50 = 1.17 μg/mL) [3]. However, isogermafurenolide demonstrates meaningful activity compared to six co-isolated triterpenoids (α-amyrin, lupeol, lupeyl acetate, taraxerol, 3-epi-taraxerol) which were completely inactive in the same assay, establishing that cytotoxic activity is specific to the sesquiterpenoid fraction [1]. Within the broader sesquiterpene lactone class, elemanolides as a group have been characterized by QSAR analysis as possessing distinct 3D molecular descriptor profiles that govern cytotoxic potency, differentiating them from germacranolide and guaianolide skeletons [4].

Cytotoxicity Ovarian Cancer Natural Product

LSD1/KDM1A Enzyme Inhibition: Target Engagement Profile Distinct from Other Sesquiterpene Lactones

Isogermafurenolide demonstrates inhibitory activity against LSD1/KDM1A (lysine-specific histone demethylase 1A) with an IC50 value of 3.97 μM [1]. LSD1 is an epigenetic regulatory enzyme implicated in cancer progression and hematological malignancies, representing a distinct target class from the general cytotoxicity mechanisms typically associated with sesquiterpene lactones [1]. While comparative LSD1 inhibition data for structurally related sesquiterpene lactones are not currently available in the published literature, the documented LSD1 activity at low micromolar concentrations provides a differentiated target engagement profile that distinguishes isogermafurenolide from elemanolides that have been characterized solely through cytotoxicity assays . The LSD1 inhibitory activity is reported at a concentration (3.97 μM) that is approximately 4.9-fold lower than the IC50 for A2780 cytotoxicity (19.4 μM), suggesting a potentially distinct mechanism of action separable from general cytotoxic effects [1].

Epigenetics LSD1 Histone Demethylase

Neuroprotective Activity: Differentiation from Structurally Related Elemanolide Derivatives

In a direct comparative study of sesquiterpene lactones from Hedyosmum brasiliense in an Aβ1-42 peptide-induced Alzheimer's disease mouse model, compounds were administered intracerebroventricularly at 1 μg/site and evaluated for cognitive improvement using passive avoidance tasks [1]. The elemanolide derivatives 15-acetoxy-isogermafurenolide (IGM-A) and 15-hydroxy-isogermafurenolide (IGM-H) failed to produce significant amelioration of Aβ1-42-induced memory impairment [1]. In contrast, structurally distinct compounds from the same plant source—specifically the guaianolide podoandin (PDA), the lindenanolide 13-hydroxy-8,9-dehydroshizukanolide (HDS), and the sesquiterpene alcohol aromadendrane-4β,10α-diol (ARD)—demonstrated statistically significant cognitive improvement (P<0.05) under identical experimental conditions [1]. This study provides direct evidence that within the H. brasiliense sesquiterpene lactone family, neuroprotective efficacy is not inherent to the elemanolide scaffold or isogermafurenolide core structure, but rather is restricted to specific skeletal classes (guaianolides, lindenanolides) and the sesquiterpene alcohol [1].

Neuroprotection Alzheimer's Disease Amyloid-β

Vasorelaxant Activity: Substitution-Dependent Functional Differentiation Among Isogermafurenolide Derivatives

A comparative ex vivo study of Hedyosmum brasiliense sesquiterpene lactones in rat corpus cavernosum strips revealed substitution-dependent vasorelaxant activity among isogermafurenolide derivatives [1]. At 100 μM concentration, 15-acetoxy-isogermafurenolide produced 57.9 ± 5.5% relaxation of precontracted corpus cavernosum strips, demonstrating intermediate activity between the more potent 13-hydroxy-8,9-dehydroshizukanolide (65.9 ± 7.3% relaxation) and the less potent podoandin (49.5 ± 3.9% relaxation) [1]. In contrast, 15-hydroxy-isogermafurenolide exhibited markedly reduced vascular relaxation in aortic ring preparations, establishing that the C-15 substitution pattern (acetoxy vs. hydroxy) directly modulates vasoactive properties within the isogermafurenolide scaffold [1]. The endothelium-dependent component of this relaxation was demonstrated to be fully dependent on nitric oxide production, as effects were abolished by L-NAME preincubation [1].

Vasodilation Erectile Function Nitric Oxide

Anti-Mycobacterial Activity: Absence of Activity Confirmed Across Isogermafurenolide Family

Multiple independent studies have confirmed that isogermafurenolide and its derivatives lack anti-mycobacterial activity against Mycobacterium tuberculosis. In screening of Hedyosmum brasiliense sesquiterpene lactones, compounds including 15-acetyl-isogermafurenolide and 15-hydroxy-isogermafurenolide showed no inhibition of isoniazid-sensitive M. tuberculosis at concentrations ranging from 1-30 μM [1]. This negative finding was consistent across two separate investigations using the same concentration range, while positive control isoniazid demonstrated expected bactericidal activity [1]. The absence of anti-mycobacterial activity is a critical procurement consideration, as it directs researchers away from tuberculosis drug discovery applications and toward the documented areas of cytotoxicity, LSD1 inhibition, and vascular pharmacology where activity has been observed [2].

Antimycobacterial Tuberculosis Negative Data

Synthetic Accessibility: Established Total Synthesis Routes Enable Procurement of Defined Material

Isogermafurenolide has been accessed through multiple synthetic routes, establishing its chemical accessibility as a defined compound rather than solely a natural product extract. A 2025 total synthesis reported the first enantioselective approach to the elemanolide scaffold, achieving isogermafurenolide, 15-hydroxy-isogermafurenolide (linderolide F), and 15-acetoxy-isogermafurenolide via a four-step sequence featuring Tanabe lactonization, site-selective allylic oxidation, Luche reduction, and ring-closing metathesis [1]. Earlier work (2018) demonstrated synthesis of 8β-methoxy-isogermafurenolide and hydroxyisogermafurenolide in 6-7 steps via a convergent strategy employing base-promoted cyclization to control γ-elemene scaffold formation [2]. In contrast, many structurally related elemanolides from natural sources (e.g., linderolide E, 15-acetoxy-isogermafurenolide) remained synthetically inaccessible prior to 2025, limiting their availability for biological studies [1]. The availability of validated synthetic routes reduces supply chain dependency on variable natural product extraction and enables procurement of material with defined stereochemistry and purity specifications [1][2].

Total Synthesis Medicinal Chemistry Chemical Supply

Recommended Research Applications for Isogermafurenolide Based on Quantitative Evidence


Moderate-Potency Cytotoxicity Screening in Ovarian Cancer Models

Researchers investigating sesquiterpene lactone cytotoxicity in A2780 human ovarian cancer cells can utilize isogermafurenolide as a moderately active reference compound (IC50 = 4.5 μg/mL) that occupies a defined intermediate position between highly potent SLs such as cynaropicrin (1.15 μg/mL) and inactive triterpenoid controls [1][2]. This potency range may be suitable for studies seeking compounds with detectable but not maximal cytotoxicity, potentially reducing off-target toxicity in downstream assays. The compound's activity has been confirmed in the A2780 cell line, providing a validated positive control for ovarian cancer cytotoxicity screens [1].

LSD1/KDM1A Epigenetic Target Engagement Studies

Isogermafurenolide's documented LSD1/KDM1A inhibitory activity (IC50 = 3.97 μM) supports its use as a tool compound for investigating epigenetic regulation mechanisms, particularly in hematological malignancies and solid tumors where LSD1 is implicated [1][2]. The compound provides a natural product-derived scaffold for LSD1 inhibition that may offer distinct binding characteristics compared to synthetic LSD1 inhibitors. The micromolar potency warrants use in biochemical and cellular assays focused on histone demethylase activity modulation [2].

Vascular Pharmacology Using 15-Acetoxy-Isogermafurenolide Derivative

For ex vivo vascular function studies, 15-acetoxy-isogermafurenolide (rather than the parent isogermafurenolide or 15-hydroxy derivative) is the appropriate procurement target based on demonstrated vasorelaxant activity of 57.9 ± 5.5% in rat corpus cavernosum strips at 100 μM [1]. The compound's activity, which is partially endothelium-dependent and nitric oxide-mediated, supports its use in investigating mechanisms of vascular smooth muscle relaxation and erectile function [1]. Researchers should note that 15-hydroxy-isogermafurenolide exhibits reduced vascular activity and should not be substituted for these applications [1].

Synthetic Methodology Development and Scaffold Diversification

Isogermafurenolide serves as a validated synthetic target for developing new elemanolide synthetic methodologies, with established routes reported in 6-7 steps featuring key transformations such as Tanabe lactonization, allylic oxidation, and ring-closing metathesis [1][2]. The scaffold's synthetic accessibility supports medicinal chemistry programs aiming to generate elemanolide analogs for structure-activity relationship studies, particularly exploring C-8 and C-15 substitution effects on biological activity [1]. Unlike many elemanolide natural products that lack synthetic routes, isogermafurenolide can be reliably accessed for analog development [1].

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